molecular formula C20H12N4O4 B292738 9-(2-furyl)-4-oxo-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-3(4H)-ylformamide

9-(2-furyl)-4-oxo-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-3(4H)-ylformamide

Cat. No. B292738
M. Wt: 372.3 g/mol
InChI Key: DTERAJUJALBSQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(2-furyl)-4-oxo-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-3(4H)-ylformamide, commonly known as FPyF, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FPyF has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been extensively studied.

Mechanism of Action

FPyF's mechanism of action involves the inhibition of various enzymes and proteins involved in cancer cell growth, inflammation, and neurodegeneration. FPyF has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and histone deacetylase (HDAC), a protein involved in cancer cell growth. FPyF has also been shown to reduce oxidative stress and protect against neurotoxicity in animal models.
Biochemical and Physiological Effects:
FPyF has been shown to have various biochemical and physiological effects, including reducing inflammation, inhibiting cancer cell growth, and protecting against neurotoxicity. FPyF has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, which play a role in inflammation. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to reduced cancer cell growth. Additionally, FPyF has been shown to reduce oxidative stress and protect against neurotoxicity in animal models.

Advantages and Limitations for Lab Experiments

FPyF has several advantages for lab experiments, including its high purity and stability, making it a reliable compound for further research. However, FPyF's limited solubility in aqueous solutions and potential toxicity at high concentrations can be a limitation for certain experiments. Careful consideration must be taken when designing experiments involving FPyF to ensure accurate and reliable results.

Future Directions

For research include optimizing the synthesis of FPyF to increase yield and purity, studying its effects on various cancer types, and investigating its potential neuroprotective effects in other neurodegenerative diseases. Additionally, further research is needed to determine the optimal dosage and administration of FPyF for potential therapeutic use.

Synthesis Methods

FPyF can be synthesized by several methods, including the reaction of 4-aminopyrimidine-5-carboxamide with 2-furylcarboxaldehyde and phenyl isocyanate. Another method involves the reaction of 4-oxo-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-3-carboxylic acid with thionyl chloride, followed by reaction with 2-furylcarboxaldehyde and phenyl isocyanate. The synthesis of FPyF has been optimized to increase yield and purity, making it a viable compound for further research.

Scientific Research Applications

FPyF has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. FPyF has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models. It has also been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C20H12N4O4

Molecular Weight

372.3 g/mol

IUPAC Name

N-[13-(furan-2-yl)-6-oxo-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl]formamide

InChI

InChI=1S/C20H12N4O4/c25-11-22-24-10-21-17-16-13(15-7-4-8-27-15)9-14(12-5-2-1-3-6-12)23-19(16)28-18(17)20(24)26/h1-11H,(H,22,25)

InChI Key

DTERAJUJALBSQC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=CO4)C5=C(O3)C(=O)N(C=N5)NC=O

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=CO4)C5=C(O3)C(=O)N(C=N5)NC=O

Origin of Product

United States

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